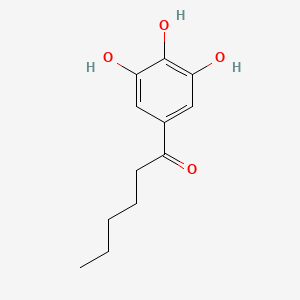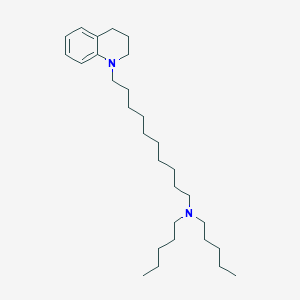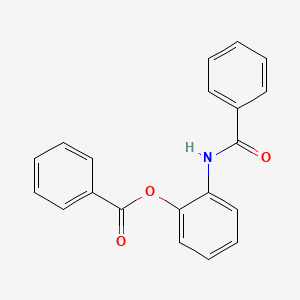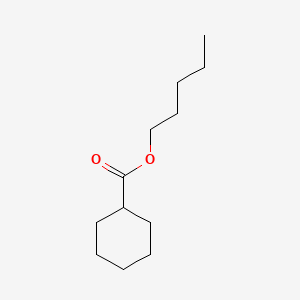
Pentyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid pentyl ester, is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to purify the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into cyclohexanecarboxylic acid and pentanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: Cyclohexanecarboxylic acid and pentanol.
Reduction: Cyclohexanemethanol and pentanol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Pentyl cyclohexanecarboxylate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of pentyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing cyclohexanecarboxylic acid and pentanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclohexanecarboxylate: Similar ester with ethyl group instead of pentyl.
Methyl cyclohexanecarboxylate: Similar ester with methyl group instead of pentyl.
Butyl cyclohexanecarboxylate: Similar ester with butyl group instead of pentyl.
Uniqueness
Pentyl cyclohexanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The length of the pentyl chain influences its solubility, boiling point, and reactivity compared to shorter or longer alkyl chain esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industry, as well as in scientific research.
Propriétés
Numéro CAS |
6553-83-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
pentyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3 |
Clé InChI |
QLFARUWYJWNPLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
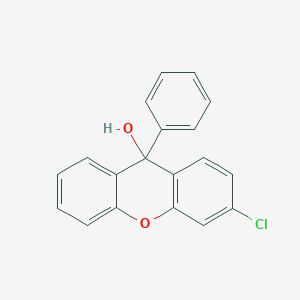
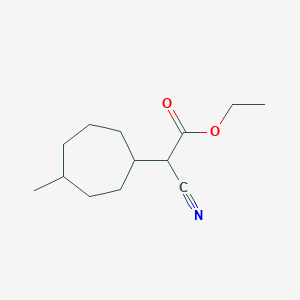
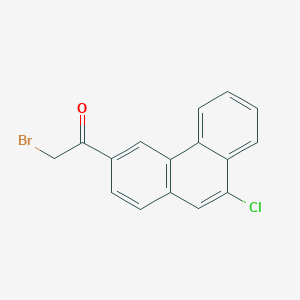

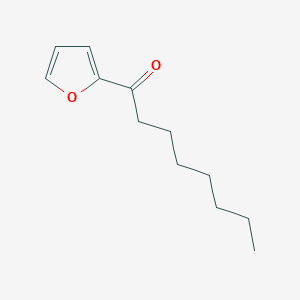
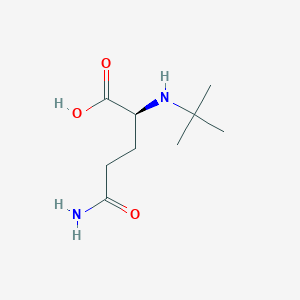

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
